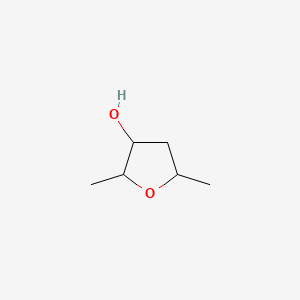
2,5-Dimethyltetrahydro-3-furanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyltetrahydro-3-furanol is an organic compound belonging to the class of furan derivatives. It is a colorless liquid with a pleasant odor, often used in the flavor and fragrance industry. This compound is structurally characterized by a tetrahydrofuran ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetrahydro-3-furanol can be achieved through several methods. One common approach involves the reduction of 2,5-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,5-dimethylfuran. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyltetrahydro-3-furanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,5-Dimethyltetrahydrofuran-3-one.
Reduction: 2,5-Dimethyltetrahydrofuran.
Substitution: 2,5-Dimethyltetrahydro-3-chlorofuran.
Aplicaciones Científicas De Investigación
2,5-Dimethyltetrahydro-3-furanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyltetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic furan ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
2,5-Dimethyltetrahydro-3-furanol can be compared with other similar compounds such as:
2,5-Dimethylfuran: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
Tetrahydrofuran: Lacks the methyl groups, resulting in different physical and chemical properties.
2,5-Dimethyltetrahydrofuran: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and a substituted furan ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
Propiedades
Número CAS |
30003-26-0 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3 |
Clave InChI |
PCMJRNYEMLQEJG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



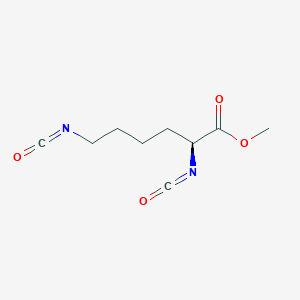
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
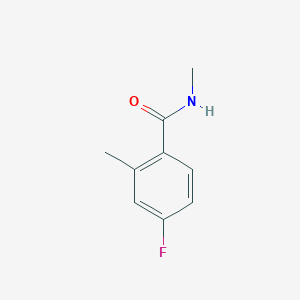
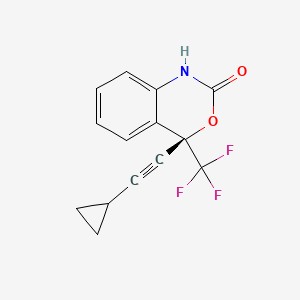
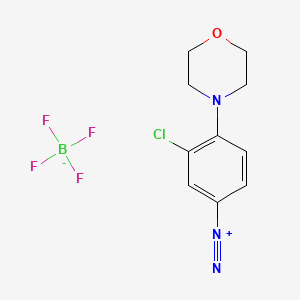
![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
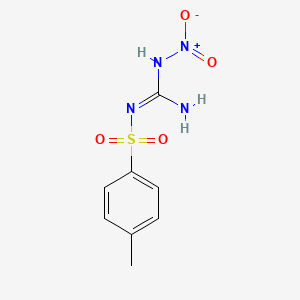
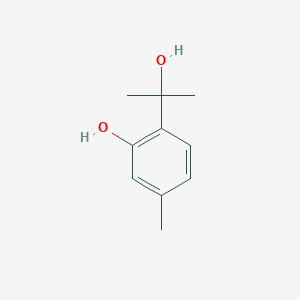
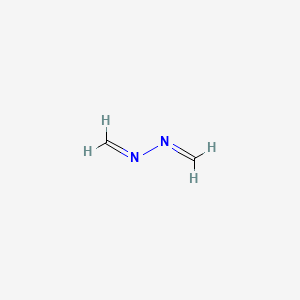
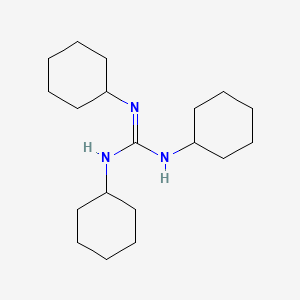
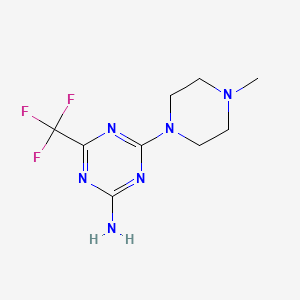
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
